1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESYWSSTDKCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by the introduction of the 2-chlorobenzyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring. The 2-chlorobenzyl group can then be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include carboxylic acid derivatives.
- Reduction products include alcohols.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The bioactivity and physicochemical properties of pyrrole-2-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Chain Length : Derivatives with extended carbon chains (e.g., 4-carboxybutyl in 7b) show improved antimycobacterial activity, likely due to enhanced interactions with hydrophobic enzyme pockets in Mycobacterium tuberculosis FabH .
- Heterocyclic Fusion : Pyrazole-thiophene hybrids (e.g., ) exhibit distinct electronic properties, expanding applications in targeting diverse enzymes.
Physicochemical Properties
- Hydrophobicity : The 3-chloro-4-methylphenyl analog (logP = 3.2) is more lipophilic than the 2-chlorobenzyl derivative, impacting bioavailability .
- Polarity : Carboxylic acid groups enhance water solubility, while aryl/alkyl substituents counteract this via hydrophobic effects .
- Thermal Stability : Melting points range widely; for example, 7b melts at 186–187°C, suggesting high crystallinity due to hydrogen bonding .
Biological Activity
1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of the chlorobenzyl group and the pyrrole ring contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole-2-carboxylic acids exhibit antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring can enhance activity against Mycobacterium tuberculosis (M. tuberculosis), with some derivatives showing minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .
Anticancer Properties
Pyrrole derivatives, including this compound, have been investigated for their anticancer potential. A notable study demonstrated that certain pyrrole-based compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells . The mechanism involves binding to the colchicine site on tubulin, thereby inhibiting cell proliferation and inducing cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with active site residues in enzymes or receptors, modulating their activity. Additionally, the chlorobenzyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Study on Antitubercular Activity
In a recent study evaluating a series of pyrrole-2-carboxamide derivatives, it was found that compounds with electron-withdrawing groups on the phenyl ring exhibited improved anti-TB activity compared to their counterparts . Specifically, this compound showed moderate activity against M. tuberculosis, suggesting that further optimization could yield more potent derivatives.
Evaluation of Cytotoxicity
A cytotoxicity assessment conducted on various cell lines indicated that while some pyrrole derivatives displayed significant anticancer activity, they also exhibited varying levels of toxicity towards non-cancerous cells . This highlights the importance of balancing efficacy and safety in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Pyrrole ring with chlorobenzyl group | Moderate | Significant |
| 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | Bromine substitutions enhance activity | High | Potent |
| Indole-2-carboxamide derivatives | Indole scaffold with varied substituents | Variable | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
